1-Methoxy-4-nitro-1H-benzotriazole
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Overview
Description
1-Methoxy-4-nitro-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a methoxy group and a nitro group attached to the benzotriazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-nitro-1H-benzotriazole typically involves the nitration of 1-methoxybenzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reagents. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-nitro-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 1-amino-4-methoxy-1H-benzotriazole.
Substitution: Formation of various substituted benzotriazoles depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-nitro-1H-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-4-nitro-1H-benzotriazole involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can participate in redox reactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes . The compound may also act as an electron donor or acceptor, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.
4-Methyl-1H-benzotriazole: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
1-Cyanobenzotriazole: Contains a cyano group, which imparts different electronic properties compared to the nitro group.
Properties
CAS No. |
40422-79-5 |
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Molecular Formula |
C7H6N4O3 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-methoxy-4-nitrobenzotriazole |
InChI |
InChI=1S/C7H6N4O3/c1-14-10-5-3-2-4-6(11(12)13)7(5)8-9-10/h2-4H,1H3 |
InChI Key |
UQMVNXDJUDQVRX-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C(=CC=C2)[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
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